molecular formula C13H17N5O2 B12140426 ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate

Cat. No.: B12140426
M. Wt: 275.31 g/mol
InChI Key: XFEZZQUTXFCCRQ-UHFFFAOYSA-N
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Description

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also contains a purine moiety, which is a fused bicyclic ring system composed of a pyrimidine ring fused to an imidazole ring.

Preparation Methods

The synthesis of ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate typically involves the reaction of a piperidine derivative with a purine derivative under specific conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety in the compound can mimic natural purine bases, allowing it to bind to purine-binding sites on enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of a piperidine ring and a purine moiety, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics that incorporate both a purine moiety and a piperidine ring. This unique combination allows the compound to interact with various biological targets, potentially leading to therapeutic applications. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Structural Overview

The molecular formula of this compound is C13H17N5O2, with a molecular weight of 275.31 g/mol. The structure features a piperidine ring linked to a purine derivative, which is known for its ability to mimic natural purines in biological systems. This structural similarity facilitates interactions with enzymes and receptors involved in purine metabolism and signaling pathways.

This compound acts primarily through its binding affinity to purine-binding sites on various enzymes and receptors. This interaction can modulate enzymatic activity, which is crucial for several cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
  • Receptor Modulation : It may affect cannabinoid receptors, potentially influencing pain and inflammatory responses.

The ability of this compound to mimic natural purines suggests that it could play a role in regulating metabolic pathways associated with nucleic acid synthesis and energy metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and metabolic disorders. Below are notable findings from various studies:

Antitumor Activity

In vitro studies have shown that compounds structurally related to this compound can inhibit the growth of cancer cells. For instance:

  • Cell Line Studies : Compounds similar to ethyl 1-(7H-purin-6-yl)piperidine derivatives have demonstrated efficacy against various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. These studies often report enhanced apoptosis and cell cycle arrest at specific concentrations (e.g., 1–10 µM) .

Enzyme Interaction Studies

The compound's interaction with kinases has been a focal point in understanding its biological activity:

CompoundTarget KinaseIC50 ValueEffect
This compoundPKB (Akt)Nanomolar rangeInhibits cell proliferation
Related compoundsEGFRLow nanomolarSelective inhibition

These interactions suggest potential applications in targeted cancer therapy, particularly for tumors exhibiting dysregulated kinase activity .

Case Studies

Several case studies have explored the therapeutic potential of this compound and its analogs:

  • Study on Anticancer Properties : A study evaluating the efficacy of piperidine derivatives found that ethyl 1-(7H-purin-6-yl)piperidine significantly reduced tumor size in xenograft models when administered at optimized doses .
  • Kinase Inhibition Profile : Research focused on the structure–activity relationship (SAR) revealed that modifications to the piperidine moiety enhanced selectivity for certain kinases, underscoring the importance of structural optimization in drug design .

Properties

IUPAC Name

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEZZQUTXFCCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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